2-Aminobiphenyl
Description
2-Aminobiphenyl, an organic compound with the formula C₆H₅C₆H₄NH₂, is an amine derivative of biphenyl (B1667301). wikipedia.org It presents as a colorless or purplish solid that may darken with age. wikipedia.orgchemicalbook.comnih.gov In research settings, it is known by several synonyms, including 2-biphenylamine, o-aminobiphenyl, and 2-phenylaniline. nist.gov The compound's production for research and analytical chemistry may lead to its environmental release through various waste streams. nih.gov
Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁N | chemicalbook.comnist.gov |
| Molar Mass | 169.22 g/mol | chemicalbook.comnih.gov |
| CAS Number | 90-41-5 | chemicalbook.comnist.gov |
| Appearance | Colorless or purplish crystals/powder | chemicalbook.comnih.gov |
| Melting Point | 47-51 °C | wikipedia.orgchemicalbook.com |
| Boiling Point | 299 °C | wikipedia.orgchemicalbook.com |
| Solubility in Water | <0.01 g/100 mL at 21 °C | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylaniline | |
|---|---|---|
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InChI |
InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2 | |
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InChI Key |
TWBPWBPGNQWFSJ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N | |
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Molecular Formula |
C12H11N | |
| Record name | 2-AMINOBIPHENYL | |
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DSSTOX Substance ID |
DTXSID3030189 | |
| Record name | 2-Biphenylamine | |
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Molecular Weight |
169.22 g/mol | |
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Physical Description |
2-aminobiphenyl appears as colorless or purplish crystals. (NTP, 1992), Colorless or purple solid; [Hawley] Pink to brown solid; [MSDSonline] | |
| Record name | 2-AMINOBIPHENYL | |
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| Record name | 2-Biphenylamine | |
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Boiling Point |
570 °F at 760 mmHg (NTP, 1992), 299 °C | |
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| Record name | 2-BIPHENYLAMINE | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 113 °C | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether, benzene; slightly sol in dimethylsulfoxide, petroleum ether, Insol in water | |
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Vapor Density |
5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (AIR= 1) | |
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Vapor Pressure |
0.000117 [mmHg], 1.2X10-4 mm Hg @ 25 °C /Estimated/ | |
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Color/Form |
Leaflets (dilute alcohol), Colorless or purplish crystals | |
CAS No. |
90-41-5 | |
| Record name | 2-AMINOBIPHENYL | |
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| Record name | 2-Aminobiphenyl | |
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| Record name | [1,1'-Biphenyl]-2-amine | |
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Melting Point |
122 to 127 °F (NTP, 1992), 51 °C | |
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Advanced Synthetic Methodologies and Derivatization Strategies for 2 Aminobiphenyl
Catalytic Synthesis of 2-Aminobiphenyl and its Analogues
The construction of the this compound scaffold is primarily achieved through two major catalytic pathways: the reduction of a pre-formed biphenyl (B1667301) system and the construction of the biphenyl C-C bond via cross-coupling reactions.
Reduction of 2-Nitrobiphenyl (B167123) as a Key Synthetic Route
A foundational and widely utilized method for preparing this compound is the reduction of 2-nitrobiphenyl. tandfonline.comwikipedia.org This transformation can be accomplished using various reducing agents and catalytic systems, with catalytic hydrogenation being a prominent and efficient approach.
In a typical procedure, 2-nitrobiphenyl is subjected to hydrogenation in a Parr bottle using a 5% palladium-on-carbon catalyst in 95% ethanol. orgsyn.org The reaction proceeds under a hydrogen pressure of 25–50 p.s.i., and the absorption of hydrogen is typically complete within about 70 minutes, yielding essentially pure this compound in high yields of 94–100%. orgsyn.org
Alternative reduction methods have also been reported. These include classical chemical reductions using reagents like zinc and hydrochloric or acetic acid, iron and hydrochloric acid, and hydrazine (B178648) with a palladium catalyst. orgsyn.org Another established method involves refluxing 2-nitrobiphenyl with stannous chloride in ethanol, followed by workup with a strong base to liberate the free amine. chemicalbook.com
Table 1: Comparison of Selected Methods for the Reduction of 2-Nitrobiphenyl
| Catalyst/Reagent | Solvent | Conditions | Yield | Reference(s) |
| 5% Palladium-on-Carbon | 95% Ethanol | H₂ (25-50 p.s.i.), ~70 min | 94-100% | orgsyn.org |
| Stannous Chloride | Ethanol | Reflux, 3h | Not specified | chemicalbook.com |
| Zinc and Acetic Acid | Not specified | Not specified | Not specified | orgsyn.org |
| Iron and Hydrochloric Acid | Not specified | Not specified | Not specified | orgsyn.org |
Transition Metal-Catalyzed Cross-Coupling Approaches to Biphenylamine Scaffolds
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.orgnih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings are instrumental in constructing biphenylamine scaffolds, offering high efficiency and functional group tolerance. researchgate.net These methods typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps, often utilizing palladium or nickel catalysts. researchgate.netyoutube.com
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a premier method for synthesizing this compound and its substituted analogues. researchgate.netyoutube.com This reaction is valued for its mild conditions and the commercial availability of a wide range of starting materials. rsc.org
A general protocol involves coupling an aryl halide, such as 2-bromoaniline (B46623), with an arylboronic acid, like phenylboronic acid. chemicalbook.com One specific example uses a palladium dichloride catalyst with a specific ligand (C21H28N2) and potassium carbonate as the base in a DMF/water solvent system at 60°C, affording this compound in 98% yield. chemicalbook.com The development of advanced catalyst systems has been crucial for overcoming challenges, such as coupling with less reactive aryl chlorides or with sterically hindered substrates. rsc.org Research has focused on designing sophisticated phosphine (B1218219) ligands that enhance catalyst activity and stability.
For the synthesis of axially chiral biaryl compounds, asymmetric Suzuki-Miyaura coupling has been developed. beilstein-journals.org For instance, the coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acid using a chiral-bridged biphenyl monophosphine ligand (L7) with a Pd₂(dba)₃ precatalyst results in high yields (up to 99%) and good enantioselectivities (up to 88% ee). beilstein-journals.org
Table 2: Selected Suzuki-Miyaura Reactions for this compound Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst System (Precatalyst, Ligand) | Base | Conditions | Yield | Reference(s) |
| 2-Bromoaniline | Phenylboronic acid | PdCl₂ , C21H28N2 | K₂CO₃ | DMF/H₂O, 60°C, 6h | 98% | chemicalbook.com |
| ortho-Bromoanilines | Various boronic esters | Not specified | Not specified | Not specified | Good | rsc.org |
| 3-Methyl-2-bromophenylamide | 1-Naphthaleneboronic acid | Pd₂(dba)₃, Ligand L7 | K₃PO₄ | THF, 50°C, 72h | up to 99% | beilstein-journals.org |
| Aryl Bromides | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃, Phosphine oxide ligand (1) | KF | Dioxane, 80-100°C | 74-91% | nih.gov |
Aryl amination reactions, particularly the Buchwald-Hartwig amination, represent another key transition-metal-catalyzed strategy for forming the crucial C-N bond in aryl amines. This approach typically involves the coupling of an aryl halide or triflate with an amine. For synthesizing this compound derivatives, this can involve coupling a 2-halobiphenyl with an amine source or, more commonly, coupling an aniline (B41778) derivative with a haloarene.
Modern protocols have expanded the scope and efficiency of these reactions. Nickel-catalyzed systems, for example, have been developed for the amination of aryl chlorides, which are often less expensive but also less reactive than the corresponding bromides and iodides. organic-chemistry.org One such method uses a Ni(acac)₂ catalyst with a tetrabromo-1,10-phenanthroline ligand and polymethylhydrosiloxane (B1170920) as a promoter to couple various aryl chlorides with amines. organic-chemistry.org
Furthermore, copper-catalyzed amination provides an alternative to palladium and nickel systems. A CuI-catalyzed reaction has been shown to effectively couple aryl bromides with cyclopropylamine (B47189) at room temperature. organic-chemistry.org In another example, copper catalysis is used in a sequence starting from α-(ortho-iodophenyl)-β-oxoesters and primary amines to form N-alkyl anilines, which then undergo further transformation. nih.gov The development of new ligands and catalysts continues to make these reactions milder and more tolerant of various functional groups. acs.org
Novel Synthetic Pathways and Process Optimization Research
Beyond the standard reduction and cross-coupling routes, research has uncovered novel pathways to this compound and its analogues. One inventive method begins with substituted 9-fluorenone, which undergoes a base-induced ring-opening, followed by acylation, ammoniation, and a Hofmann degradation to yield the target this compound compound. google.com This pathway is noted for its mild reaction conditions, high atom utilization, and high yields, making it suitable for industrial application. google.com Another unconventional approach involves the ring opening and recyclization of N-alkyl-2-benzylpyridinium salts under the action of an aqueous alkylamine sulfite (B76179) solution to produce 2-(N-alkylamino)biphenyls. tandfonline.com
Process optimization is a critical area of research aimed at making synthetic routes more efficient, cost-effective, and scalable. nih.gov A cutting-edge example is the use of data-science-driven autonomous systems for reaction optimization. chemrxiv.org In the context of a Suzuki-Miyaura coupling, an autonomous platform was used to evaluate numerous categorical and continuous parameters, such as ligands, catalyst loading, and temperature, to maximize product yield. chemrxiv.org This approach can rapidly identify optimal conditions from a vast parameter space, significantly accelerating process development. chemrxiv.org Such optimization efforts are crucial for translating laboratory-scale syntheses into viable industrial processes. google.comnih.gov
Derivatization and Functionalization of the this compound Core
Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives. The primary sites for functionalization are the amino group and the aromatic rings.
A common derivatization strategy involves the reaction of the amino group. For example, this compound can be condensed with various acid chlorides to prepare a series of N-substituted (biphenyl) amides. orientjchem.org This reaction is typically straightforward and allows for the introduction of a wide array of functional groups onto the nitrogen atom. orientjchem.org
The core structure can also serve as a scaffold for more complex molecular architectures. In one synthetic sequence, an intermediate product containing the aminobiphenyl moiety was further functionalized at two distinct points. nih.gov After hydrogenolytic debenzylation to expose a secondary amine (NH-congener), the nitrogen was alkylated. nih.gov Separately, an ester function on the molecule was saponified to the corresponding carboxylic acid, which was then converted to various amides using a coupling reagent. nih.gov These examples demonstrate the utility of the this compound core as a versatile building block for creating more complex molecules with tailored properties.
Synthesis of this compound Derived Amides and Related Compounds
The amino group of this compound provides a reactive handle for the synthesis of a wide array of derivatives, most notably amides, ureas, and thioureas. The condensation of this compound with various acid chlorides is a common method for preparing the corresponding amide derivatives. orientjchem.org This acylation is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. orientjchem.org
The synthesis of ureas and thioureas from this compound is readily achieved through its reaction with isocyanates and isothiocyanates, respectively. researchgate.netmdpi.com These addition reactions are generally efficient and provide access to a diverse range of N-substituted urea (B33335) and thiourea (B124793) compounds. researchgate.netmdpi.comresearchgate.net The development of one-pot and solvent-free synthetic methods, often utilizing microwave or ultrasound irradiation, has further enhanced the efficiency and environmental friendliness of these transformations. nih.govnih.gov
Table 1: Synthesis of this compound Amides and Related Derivatives
| Starting Material | Reagent | Product Type |
|---|---|---|
| This compound | Acid Chloride | Amide |
| This compound | Isocyanate | Urea |
| This compound | Isothiocyanate | Thiourea |
Intramolecular Cyclization to Carbazole (B46965) Structures
The intramolecular cyclization of this compound derivatives is a cornerstone for the synthesis of carbazoles, a significant class of heterocyclic compounds. The Graebe-Ullmann reaction, a classic method, involves the diazotization of a 2-aminodiphenylamine (B160148) followed by thermal decomposition of the resulting benzotriazole (B28993) to yield the carbazole. drugfuture.comresearchgate.netrsc.org
More contemporary approaches often rely on transition-metal catalysis. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for carbazole synthesis. rsc.orgnih.govmit.edu These reactions can proceed through various catalytic cycles, such as Pd(II)/Pd(IV) or Pd(0)/Pd(II), and often utilize an oxidant to facilitate the C-N bond formation. acs.orgrsc.org N-protected 2-aminobiphenyls are common substrates, with the protecting group influencing the reaction conditions and outcomes. nih.gov An efficient method has been developed for the direct synthesis of the carbazole framework from this compound via a palladium-catalyzed concurrent C-H activation and intramolecular C-N bond formation, using hydrogen peroxide as an oxidant. lookchem.com This method demonstrates good functional group tolerance. lookchem.com Additionally, electrochemical methods offer a metal-free alternative for the synthesis of N-protected carbazoles through an anodic N,C bond formation. d-nb.infonih.gov
Table 2: Comparison of Carbazole Synthesis Methods from this compound Derivatives
| Method | Key Features |
|---|---|
| Graebe-Ullmann Reaction | Classic thermal method involving diazotization. drugfuture.comresearchgate.netrsc.org |
| Palladium-Catalyzed C-H Amination | Versatile method with good functional group tolerance, often requiring an oxidant. rsc.orgacs.orgrsc.org |
| Electrochemical Cyclization | Metal-free approach using anodic oxidation. d-nb.infonih.gov |
Design and Synthesis of Organometallic Complexes (e.g., this compound Palladacycles)
This compound serves as an excellent ligand for the formation of organometallic complexes, particularly palladacycles. wikipedia.org These complexes are typically formed through the reaction of this compound with a palladium(II) salt, leading to an intramolecular C-H activation at the ortho-position of the second phenyl ring. nih.govrsc.org The resulting palladacycles are often highly stable and have been characterized as powerful precatalysts in a variety of cross-coupling reactions. bsb-muenchen.demit.edu
The activation of these palladacycle precatalysts in the presence of a base releases an active Pd(0) species and NH-carbazole as a byproduct. acs.orgnih.gov While NH-carbazole can sometimes inhibit the catalytic activity, it can also contribute to the stability of the active catalyst at elevated temperatures. acs.orgnih.gov The structure of the phosphine ligand employed in conjunction with the palladacycle is crucial for the efficiency and scope of the catalytic system. mit.eduacs.org
Table 3: Applications of this compound Palladacycles
| Reaction Type | Role of Palladacycle |
|---|---|
| Suzuki-Miyaura Coupling | Precatalyst |
| Buchwald-Hartwig Amination | Precatalyst |
| Heck Coupling | Precatalyst |
Preparation of Variously Substituted this compound Derivatives
The synthesis of substituted 2-aminobiphenyls is essential for accessing a broad spectrum of functionalized molecules. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this. The Suzuki-Miyaura coupling, which joins an aryl halide with an arylboronic acid, is a highly versatile and widely used method for constructing the biphenyl backbone. chemicalbook.comnih.gov For instance, 2-bromoaniline can be coupled with phenylboronic acid to yield this compound. chemicalbook.com
The Buchwald-Hartwig amination provides a complementary and powerful route to substituted 2-aminobiphenyls. wikipedia.orgorganic-chemistry.org This reaction enables the formation of a C-N bond between an aryl halide and an amine. wikipedia.org It can be used, for example, to couple a 2-halobiphenyl with an amine or an aniline with a 2-halobenzene, offering broad substrate scope and functional group tolerance. beilstein-journals.orgrug.nl
The Ullmann condensation, a copper-catalyzed reaction, represents an older but still viable method for the synthesis of this compound derivatives. wikipedia.orgorganic-chemistry.org While it often requires harsher conditions than palladium-catalyzed methods, it can be effective for specific substrates. wikipedia.orgnih.gov
Table 4: Key Reactions for the Synthesis of Substituted 2-Aminobiphenyls
| Reaction | Description |
|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of an aryl halide and an arylboronic acid. chemicalbook.comnih.gov |
| Buchwald-Hartwig Amination | Palladium-catalyzed reaction of an aryl halide and an amine. wikipedia.orgorganic-chemistry.org |
| Ullmann Condensation | Copper-catalyzed reaction of an aryl halide and an amine or alcohol. wikipedia.orgmdpi.com |
Mechanistic Investigations of 2 Aminobiphenyl Reactivity and Catalysis
Electronic and Steric Influences on Amine Reactivity
The reactivity of the amine group in 2-aminobiphenyl is governed by a combination of electronic and steric factors inherent to its molecular structure. francis-press.com The amino group (-NH2) is a potent electron-donating group (EDG) by resonance, where the nitrogen's lone pair of electrons delocalizes into the π-system of the attached phenyl ring. This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions, activating it towards electrophilic aromatic substitution.
Steric hindrance plays a crucial role in moderating the amine's reactivity. researchgate.net The presence of the adjacent phenyl ring creates a sterically crowded environment around the amino group. This bulkiness can impede the approach of electrophiles or other reactants to the nitrogen atom, influencing the kinetics of its reactions. researchgate.net The dihedral angle between the two phenyl rings in the biphenyl (B1667301) scaffold is non-planar, further contributing to a unique three-dimensional space around the reactive amine center. Computational studies on related sterically crowded amines confirm that while electronic properties are significant, steric factors can be decisive in determining reaction pathways and the stability of intermediates. researchgate.net
Catalytic Mechanisms in Palladium-Mediated Transformations
Palladacycles derived from this compound are recognized as exceptionally potent precatalysts for a wide array of palladium-catalyzed cross-coupling reactions, enabling C-C and C-heteroatom bond formations with high efficiency. researchgate.netacs.orgwikipedia.org Their effectiveness stems from a well-defined activation pathway that rapidly generates the catalytically active species.
The this compound-based precatalysts are typically stable, air-insensitive Palladium(II) complexes. youtube.com Their activation to the catalytically competent Palladium(0) species follows a distinct and efficient mechanism. The process is initiated by the deprotonation of the palladium-coordinated amine group by a base. nih.gov This step forms a palladium-amido intermediate, which subsequently undergoes reductive elimination. This elimination step is crucial as it releases the active L-Pd(0) species (where L is a supporting phosphine (B1218219) ligand) and forms carbazole (B46965) as a stable, inert byproduct. nih.govacs.org
A potential drawback of this activation is the reactivity of the resulting carbazole, which can sometimes be N-arylated by the starting materials, leading to product contamination and reduced yields. nih.gov To circumvent this issue, N-substituted this compound ligands, such as N-methyl- and N-phenyl-2-aminobiphenyl, have been developed. acs.orgresearchgate.net These modified ligands generate N-substituted carbazoles upon activation, which are incapable of participating in undesired side reactions, thus ensuring a cleaner reaction profile. nih.govnih.gov
The kinetics of the cross-coupling reaction are significantly influenced by the nature of the ancillary ligand, typically a bulky electron-rich phosphine, that is used in conjunction with the palladacycle. nih.gov The reaction cycle proceeds as follows:
Oxidative Addition: The generated L-Pd(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate, L-Pd(II)(Ar)(X).
Transmetalation: The aryl group from another reagent (e.g., an organoboron compound in Suzuki coupling) replaces the halide on the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (Ar-R), regenerating the L-Pd(0) catalyst. youtube.com
Table 1: Performance of N-Substituted this compound Precatalysts in Suzuki-Miyaura Coupling This table presents the yield of a specific cross-coupling product using different precatalysts derived from this compound, demonstrating their efficiency.
| Precatalyst | Yield (%) |
| N-Methyl-2-aminobiphenyl Palladacycle (6a) | 87 |
| N-Phenyl-2-aminobiphenyl Palladacycle (7a) | 95 |
| N-Methyl-2-aminobiphenyl Palladacycle (6a) | 95 |
| N-Phenyl-2-aminobiphenyl Palladacycle (7a) | 98 |
Data sourced from The Journal of Organic Chemistry. nih.govacs.org
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate reaction pathways of catalytic cycles involving this compound ligands. nih.gov DFT calculations allow researchers to model the geometries and electronic structures of reactants, intermediates, and transition states along the reaction coordinate. researchgate.net
These theoretical studies provide critical insights that are often difficult to obtain through experimental means alone:
Energy Profiles: DFT can map the potential energy surface of the entire catalytic cycle, identifying the relative energies of intermediates and the activation barriers of transition states. This helps to determine the rate-limiting step of the reaction. researchgate.net
Structural Conformations: DFT is used to study the stable conformations of the biphenyl ligands and their complexes, including the crucial rotational barriers of the biaryl axis, which influences the steric environment at the catalytic center. researchgate.net
For example, DFT studies on related systems have confirmed that catalytic activity is driven by a combination of electrostatic and dispersion interactions. researchgate.net Furthermore, calculations of molecular properties like HOMO-LUMO energy gaps for 2-aminophenyl derivatives provide a quantitative measure of their chemical reactivity and stability. nih.govresearchgate.net
Chemo- and Regioselectivity in Reactions Involving this compound
Chemoselectivity (preferential reaction of one functional group) and regioselectivity (preferential reaction at one position) are critical for the synthesis of complex molecules. wikipedia.org The use of this compound, either as a reactant or as a component of a catalyst system, exerts significant control over both aspects.
When this compound itself is a reactant, the inherent directing effects of its functional groups guide the reaction. The amino group is a strong ortho-, para-director for electrophilic aromatic substitution, meaning incoming electrophiles will preferentially add to positions C4, C6, or C2'. The outcome is also influenced by the steric hindrance around the C6 and C2' positions.
As a ligand in palladium catalysis, this compound and its derivatives are instrumental in achieving high levels of selectivity. researchgate.netacs.org For example, in C-N cross-coupling reactions, catalysts based on these ligands can selectively couple amines with aryl halides, even in the presence of other potentially reactive functional groups. researchgate.net The steric and electronic properties of the ligand framework create a specific environment around the palladium center that favors a particular reaction pathway or the approach of a specific substrate orientation. Recent research has demonstrated that electrochemical dehydrogenative cross-coupling of different anilines can yield unsymmetrical biaryls with excellent ortho/para-regioselectivity, showcasing a modern application of controlling reactivity. rsc.org This control is essential for building molecular complexity from simple precursors in a predictable manner.
Environmental Fate, Biotransformation, and Biodegradation Research of 2 Aminobiphenyl
Metabolic Pathways in Microbial Systems
The microbial breakdown of 2-aminobiphenyl is closely linked to the degradation of carbazole (B46965), a nitrogen-containing heterocyclic aromatic compound. In many studied bacterial systems, this compound is a key intermediate in the carbazole degradation pathway.
The cleavage of the carbon-nitrogen (C-N) bond in the context of this compound degradation is a critical step that often follows initial enzymatic attacks on the biphenyl (B1667301) structure. This process is not a direct cleavage of the C-N bond in the parent molecule but occurs after a series of transformations. In the well-documented carbazole degradation pathway, the initial attack is an angular dioxygenation at the C1 and C9a positions of carbazole, catalyzed by carbazole 1,9a-dioxygenase (CARDO). nih.gov This reaction forms an unstable hemiaminal which spontaneously cleaves to produce 2'-aminobiphenyl-2,3-diol (B1216862). nih.gov
The subsequent critical enzymatic step is the meta-cleavage of the hydroxylated ring of 2'-aminobiphenyl-2,3-diol. This is carried out by a two-subunit meta-cleavage enzyme, 2'-aminobiphenyl-2,3-diol 1,2-dioxygenase (CarB). nih.govnii.ac.jp The CarB enzyme, found in bacteria such as Pseudomonas resinovorans strain CA10 and Pseudomonas stutzeri ATCC 31258, is a heterotetrameric protein (α2β2) encoded by the carBa and carBb genes. nih.govnii.ac.jp This enzyme catalyzes the opening of the catechol-like ring to form 2-hydroxy-6-oxo-6-(2'-aminophenyl)-hexa-2,4-dienoate (HOADA). nih.gov The C-N bond remains intact at this stage.
Further downstream in the pathway, the intermediate anthranilic acid is formed. nih.gov The conversion of anthranilic acid to catechol involves dioxygenation followed by spontaneous deamination (cleavage of the C-N bond) and decarboxylation. nih.gov While research has identified the key enzymes for the initial ring cleavage of the carbazole precursor and the meta-cleavage of the resulting diol, the specific enzymes responsible for the deamination of anthranilic acid are also well-known in various bacterial systems. nih.gov
Table 1: Key Enzymes in the Microbial Metabolism of this compound Precursors
| Enzyme | Gene(s) | Function | Source Organism Example | Reference |
|---|---|---|---|---|
| Carbazole 1,9a-dioxygenase (CARDO) | carAa | Angular dioxygenation of carbazole to form the precursor to 2'-aminobiphenyl-2,3-diol. | Pseudomonas resinovorans CA10 | nih.govmdpi.com |
| 2'-Aminobiphenyl-2,3-diol 1,2-dioxygenase (CarB) | carBaBb | Meta-cleavage of 2'-aminobiphenyl-2,3-diol. | Pseudomonas stutzeri ATCC 31258, P. resinovorans CA10 | nih.govnii.ac.jp |
| Meta-cleavage compound hydrolase | carC | Hydrolysis of the meta-cleavage product. | P. resinovorans CA10 | mdpi.com |
The biodegradation of this compound, particularly within the context of carbazole metabolism, proceeds through a series of identifiable intermediates. The primary intermediate formed from the initial enzymatic attack on carbazole is 2'-aminobiphenyl-2,3-diol. nih.govebi.ac.uk This compound is a dihydroxylated derivative of this compound and serves as the substrate for subsequent ring-cleavage enzymes.
Table 2: Major Biodegradation Intermediates of the this compound Backbone in Carbazole Degradation
| Intermediate Compound | Precursor | Key Forming Enzyme/Process | Reference |
|---|---|---|---|
| 2'-Aminobiphenyl-2,3-diol | Carbazole | Carbazole 1,9a-dioxygenase (CARDO) | nih.govebi.ac.uk |
| 2-Hydroxy-6-oxo-6-(2'-aminophenyl)-hexa-2,4-dienoate (HOADA) | 2'-Aminobiphenyl-2,3-diol | 2'-Aminobiphenyl-2,3-diol 1,2-dioxygenase (CarB) | nih.gov |
| Anthranilic acid | HOADA | Hydrolysis | nih.gov |
| Catechol | Anthranilic acid | Dioxygenation and spontaneous deamination/decarboxylation | nih.gov |
The metabolic pathway for this compound is intrinsically part of the broader carbazole degradation network found in various microorganisms. nih.gov Bacteria capable of utilizing carbazole as a sole source of carbon, nitrogen, and energy, such as Pseudomonas resinovorans CA10, have been extensively studied. nih.gov In these organisms, the degradation of carbazole proceeds via an "upper pathway" that converts carbazole to catechol, with 2'-aminobiphenyl-2,3-diol and anthranilic acid as key intermediates. nih.gov The subsequent "lower pathway" involves the mineralization of catechol, feeding its breakdown products into the tricarboxylic acid (TCA) cycle. nih.gov
The genes responsible for this degradation (car genes) are often organized in clusters. mdpi.com For example, in P. resinovorans CA10, the gene cluster includes genes for the carbazole dioxygenase (carAa), the meta-cleavage enzyme (carBaBb), and a hydrolase (carC), which work sequentially to process carbazole down to anthranilic acid and other metabolites. mdpi.com This entire sequence demonstrates that the fate of the this compound structure is integrated into a well-defined and genetically encoded bacterial pathway for the complete mineralization of carbazole. nih.govmdpi.com Furthermore, once 2'-aminobiphenyl-2,3-diol is formed, its subsequent degradation mirrors pathways for biphenyl degradation, highlighting a metabolic convergence. nih.gov
Environmental Transport and Distribution Studies
The movement and partitioning of this compound in the environment are governed by its physicochemical properties. These properties dictate its tendency to adsorb to soil and sediment, or to volatilize into the atmosphere.
The mobility of this compound in soil is influenced by its adsorption to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. A higher Koc value indicates stronger adsorption to soil organic matter and consequently, lower mobility. The log Koc for this compound has been estimated, and this value places it in a category of having low to medium mobility in soil. chemsafetypro.com This suggests that this compound has a moderate tendency to leach through the soil profile into groundwater. The adsorption is primarily to the organic matter fraction of the soil.
Table 3: Soil Mobility Classification based on Koc
| Koc Range | Mobility Class | Reference |
|---|---|---|
| 0 - 50 | Very high | chemsafetypro.com |
| 50 - 150 | High | chemsafetypro.com |
| 150 - 500 | Medium | chemsafetypro.com |
| 500 - 2000 | Low | chemsafetypro.com |
| 2000 - 5000 | Slightly | chemsafetypro.com |
| > 5000 | Immobile | chemsafetypro.com |
Based on estimated log Koc values, this compound falls into the medium to low mobility classes, indicating it will not be readily leached from the soil.
Volatilization is the process by which a chemical partitions from a liquid or solid phase into the gas phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For this compound, the estimated Henry's Law constant is 1.5 x 10⁻⁷ atm-m³/mol at 25°C. nih.gov This low value indicates that this compound is not expected to be highly volatile from aqueous solutions. usda.gov
From soil surfaces, volatilization is also expected to be a minor transport pathway. For non-dissociating compounds, volatilization from moist soil is influenced by the Henry's Law constant. usda.gov While volatilization can be enhanced by the co-evaporation of water, the low intrinsic volatility of this compound suggests this process will not be a significant environmental fate. usda.gov If the soil surface becomes dry, volatilization rates are typically reduced even further. rivm.nl
Table 4: Physicochemical Properties Influencing Environmental Transport of this compound
| Property | Value | Implication | Reference |
|---|---|---|---|
| log Kow | 2.84 | Indicates a tendency to partition into organic matter. | nih.gov |
| Henry's Law Constant | 1.5 x 10⁻⁷ atm-m³/mol | Low volatility from water. | nih.gov |
| Water Solubility | 1.2 mg/L | Low solubility can limit mobility in the aqueous phase. | nih.gov |
Potential for Bioconcentration in Aquatic Organisms
The potential for a chemical to accumulate in aquatic organisms, known as bioconcentration, is a critical aspect of its environmental risk assessment. This process is quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state. A higher BCF value indicates a greater tendency for the chemical to be stored in the tissues of aquatic life, potentially leading to toxic effects and biomagnification through the food web.
For this compound, an estimated BCF of 31 has been suggested based on its log octanol-water partition coefficient (log Kow) and a regression-derived equation. nih.gov The log Kow is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. Chemicals with a higher log Kow are generally more likely to bioconcentrate in the fatty tissues of organisms. This estimated BCF suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov
It is important to note that this BCF value is based on a quantitative structure-activity relationship (QSAR) model. nih.gov These models are valuable for predicting the environmental behavior of chemicals when experimental data is lacking. epa.gov However, the actual bioconcentration can be influenced by various factors, including the species of organism, its metabolic processes, water quality, and temperature. Therefore, experimental studies would be necessary to determine the precise BCF of this compound in different aquatic species.
Interactive Data Table: Estimated Bioconcentration Factor for this compound
| Chemical Compound | Estimated Bioconcentration Factor (BCF) | Method of Derivation | Potential for Bioconcentration |
| This compound | 31 | From log Kow and a regression-derived equation nih.gov | Moderate nih.gov |
Remediation and Detoxification Strategies
The remediation and detoxification of environmental contaminants like this compound are essential for mitigating their potential ecological and health impacts. Research into strategies for the removal of aromatic amines from soil and water has explored various biological and chemical methods. While specific studies on this compound are limited, research on structurally similar compounds provides insights into potential remediation pathways.
Bioremediation:
Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants into less toxic substances. Several bacterial strains have been identified that can degrade aromatic amines. For instance, some species of Pseudomonas have been shown to degrade 2-aminobenzoate (B8764639) (anthranilic acid) under anaerobic conditions, completely oxidizing it to carbon dioxide and ammonium. nih.gov The degradation of other aromatic amines, such as 2-aminophenol, has also been observed in Pseudomonas and Burkholderia species, often involving the enzymatic cleavage of the aromatic ring. nih.gov
The degradation of biphenyl and its chlorinated derivatives (polychlorinated biphenyls or PCBs) has been extensively studied. Bacterial strains, including those from the genera Rhodococcus and Microbacterium, can utilize biphenyl as a carbon source, breaking it down through a series of enzymatic reactions. researchgate.net Given the structural similarity, it is plausible that microorganisms capable of degrading biphenyls could also act on this compound.
Phytoremediation:
Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain environmental pollutants. For compounds like PCBs, which are structurally related to this compound, phytoremediation has shown promise. nih.govnih.gov Plants can enhance the biodegradation of these compounds in the soil through the release of root exudates that stimulate microbial activity in the rhizosphere (the soil region around the roots). nih.gov Furthermore, some plants can take up and metabolize certain organic pollutants within their tissues. nih.gov While direct research on the phytoremediation of this compound is lacking, the success with PCBs suggests it could be a viable strategy. nih.govnih.gov
Chemical Remediation:
Advanced oxidation processes (AOPs) are chemical treatment methods that generate highly reactive radicals, such as hydroxyl radicals, to oxidize and degrade organic pollutants. Techniques like Fenton oxidation and persulfate oxidation have been effectively used for the remediation of soils contaminated with PCBs. nih.gov These methods can achieve high removal efficiencies for persistent organic pollutants. nih.gov Photocatalytic degradation, another AOP, has also been investigated for the breakdown of PCBs, often in conjunction with soil washing techniques. nih.gov These chemical remediation approaches could potentially be adapted for the detoxification of this compound.
Advanced Research in Molecular Toxicology and Carcinogenesis Associated with 2 Aminobiphenyl
Genotoxicity and Mutagenesis Mechanisms
Genotoxicity and mutagenesis are critical endpoints in assessing the carcinogenic risk of chemical compounds. For 2-aminobiphenyl, these processes involve direct or indirect damage to DNA, potentially leading to permanent genetic alterations.
DNA Adduct Formation and Repair Studies
The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a crucial step in chemical carcinogenesis. While the isomeric 4-aminobiphenyl (B23562) is a known human carcinogen that forms DNA adducts after metabolic activation, the situation with this compound is less clear. nih.gov Studies have shown that aromatic amines like 4-aminobiphenyl primarily form adducts at the C8 position of guanine. nih.gov The process typically involves N-hydroxylation by cytochrome P450 enzymes to a mutagenic metabolite, which then binds to DNA. nih.gov
Research comparing the DNA adduct formation of various aromatic and heterocyclic amines in human hepatocytes found that 4-aminobiphenyl formed significant levels of N-(deoxyguanosin-8-yl) adducts. acs.org However, the carcinogenic potential of this compound is considered to be weak, which may be linked to its metabolic pathway and reduced ability to form stable DNA adducts. nih.gov The repair of these adducts is a critical cellular defense mechanism. Bulky DNA adducts are often repaired by the nucleotide excision repair (NER) pathway. nih.govsemanticscholar.org The efficiency of these repair mechanisms can significantly influence the ultimate mutagenic and carcinogenic outcome of exposure to compounds like this compound. nih.gov
Induction of Chromosomal Aberrations and Sister Chromatid Exchanges
Chromosomal aberrations and sister chromatid exchanges (SCEs) are cytogenetic indicators of DNA damage. Studies have investigated the ability of various chemicals, including aromatic amines, to induce such changes in cultured cells, often using Chinese hamster ovary (CHO) cells. nih.govnih.govpsu.edu These assays test for the potential of a chemical to cause structural changes to chromosomes or to increase the frequency of exchange between sister chromatids, which can be a sign of genotoxic stress.
Xenobiotic Metabolism and Bioactivation Pathways
The metabolism of foreign compounds, or xenobiotics, is a double-edged sword. wikipedia.orgopenaccessjournals.com While often leading to detoxification and excretion, it can also result in the bioactivation of a compound into a more toxic or carcinogenic form. openaccessjournals.comresearchgate.net This process is central to understanding the toxicology of this compound.
N-Oxidation Mediated by Cytochrome P-450 Isoforms (e.g., CYP1A2)
A critical initial step in the metabolic activation of many aromatic amines is N-oxidation, a reaction catalyzed by cytochrome P-450 (CYP) enzymes. nih.gov For the related carcinogen 4-aminobiphenyl, CYP1A2 is a key enzyme in its N-hydroxylation to form the proximate carcinogen N-hydroxy-4-aminobiphenyl. nih.govnih.gov However, the metabolism of this compound appears to differ significantly. It has been suggested that the non-planar structure of this compound may prevent it from being an effective substrate for the P-450I family of enzymes, which includes CYP1A2. nih.gov This could explain its lack of N-hydroxylation in hepatic preparations and its corresponding low carcinogenicity. nih.gov While CYP1A2 is a primary enzyme for 4-aminobiphenyl, other isoforms like CYP2E1 have also been shown to play a role in its N-hydroxylation. nih.govnih.gov
N-Acetylation and Deacetylation by N-Acetyltransferases (NATs)
N-acetyltransferases (NATs) are phase II enzymes that play a dual role in the metabolism of aromatic amines. nih.govlouisville.edu N-acetylation is generally a detoxification step, while O-acetylation of N-hydroxy metabolites is a bioactivation step that leads to the formation of reactive esters. frontiersin.orgnih.gov Humans have two main NAT isozymes, NAT1 and NAT2, which exhibit genetic polymorphisms that can affect an individual's susceptibility to aromatic amine-induced cancers. nih.govlouisville.edu
Studies on 4-aminobiphenyl have shown that NAT2 is primarily responsible for its N-acetylation in the liver, which is a detoxification pathway. nih.gov The rate of this acetylation is dependent on an individual's NAT2 genotype, with "slow acetylators" having higher levels of aminobiphenyl-hemoglobin adducts. nih.gov While N-acetylation of this compound also occurs, the specific roles of NAT1 and NAT2 and the balance between detoxification and bioactivation are areas of ongoing research.
Formation of Electrophilic Metabolites and Their Interaction with Biological Macromolecules
The ultimate carcinogenic activity of many chemicals stems from the formation of highly reactive electrophilic metabolites that can bind covalently to nucleophilic sites on cellular macromolecules like DNA, RNA, and proteins. acs.org For aromatic amines, the bioactivation pathway typically involves N-hydroxylation followed by O-esterification (e.g., O-acetylation or O-sulfonation) to produce unstable esters. nih.govfrontiersin.org These esters can spontaneously break down to form highly reactive arylnitrenium ions. nih.gov
These electrophilic nitrenium ions are the ultimate carcinogenic species that react with DNA to form adducts, initiating the process of mutation and potentially cancer. umich.edu The inability of this compound to be efficiently N-hydroxylated by hepatic enzymes is a key factor limiting the formation of these damaging electrophilic metabolites, which is consistent with its classification as a non-carcinogen or a very weak carcinogen. nih.govresearchgate.net
Cellular and Molecular Mechanisms of Carcinogenic Potential
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
The carcinogenic potential of this compound (2-ABP) is linked to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). Research has demonstrated that 2-ABP can induce the formation of intracellular ROS in human hepatoma (Hep G2) cells. nih.gov This process is a key component of its toxicological profile, leading to oxidative DNA damage. nih.govresearchgate.net
The mechanism of ROS generation by 2-ABP involves several factors. Studies have indicated that hydrogen peroxide (H₂O₂) is a key ROS involved in the DNA damage induced by 2-ABP. nih.gov The addition of catalase, an enzyme that breaks down hydrogen peroxide, was found to decrease the DNA damage, confirming the role of H₂O₂. nih.gov Furthermore, the process appears to be dependent on the presence of metal ions. The use of an iron chelator (desferrioxamine) and a copper chelator (neocupronine) was shown to reduce the DNA damage caused by 2-ABP, suggesting that these metal ions are involved in the formation of DNA strand breaks. nih.gov
In bladder cancer cells, the generation of ROS by 2-ABP is mediated by NADPH oxidase. nih.govacs.org Specifically, 2-ABP up-regulates the p22phox subunit of NADPH oxidase, which leads to the production of ROS. nih.gov The use of ROS scavengers and NADPH oxidase inhibitors has been shown to attenuate the effects induced by 2-ABP, such as the expression of other carcinogenic factors. nih.govacs.org This highlights a pathway where 2-ABP initiates a cascade of events starting with the production of ROS, which then contributes to a carcinogenic cellular environment. researchgate.netacs.org
Table 1: Research Findings on this compound and Oxidative Stress
| Finding | Cell Line | Method | Implication | Reference |
|---|---|---|---|---|
| Induces intracellular ROS formation. | Human Hepatoma (Hep G2) | Flow Cytometry | Establishes 2-ABP as a generator of oxidative stress. | nih.gov |
| Induces oxidative DNA damage. | Human Hepatoma (Hep G2) | Alkaline Comet Assay | Links ROS generation to genotoxicity. | nih.gov |
| DNA damage is mediated by H₂O₂. | Human Hepatoma (Hep G2) | Catalase Inhibition Assay | Identifies a specific reactive oxygen species. | nih.gov |
| DNA damage is dependent on iron and copper ions. | Human Hepatoma (Hep G2) | Metal Chelator Assay | Suggests a Fenton-like reaction mechanism. | nih.gov |
| ROS generation is mediated by NADPH oxidase. | Human Bladder Cancer (TSGH-8301) | NADPH Oxidase Inhibitors | Pinpoints a key enzyme in the ROS production pathway. | nih.govacs.org |
Modulation of Cell Signaling Pathways (e.g., Cyclooxygenase-2 Expression)
A significant aspect of this compound's carcinogenic mechanism is its ability to modulate critical cell signaling pathways, notably leading to the overexpression of Cyclooxygenase-2 (COX-2). nih.govacs.org COX-2 is an enzyme that is often upregulated in various cancers and plays a crucial role in inflammation and carcinogenesis. nih.govnih.govfrontiersin.org
Research conducted on the human bladder cancer cell line TSGH-8301 has shown that 2-ABP up-regulates the expression of COX-2 in both a dose- and time-dependent manner. nih.govacs.org This induction is not a standalone event but is the result of a complex signaling cascade initiated by the compound. The pathway begins with the generation of ROS through NADPH oxidase, as detailed in the previous section. nih.gov
These NADPH oxidase-derived ROS then activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the ERK (extracellular signal-regulated kinase) and JNK (c-Jun N-terminal kinase) pathways. nih.govacs.org The activation of ERK and JNK subsequently leads to the activation of the transcription factor Activator Protein-1 (AP-1), which is a key regulator of gene expression in response to various stimuli. nih.gov A dominant-negative mutant of c-Jun, a component of AP-1, was shown to block the COX-2 expression mediated by 2-ABP, confirming the role of this transcription factor. nih.gov
Therefore, 2-ABP induces COX-2 expression through a sequential pathway: 2-ABP → NADPH Oxidase → ROS → JNK/ERK Activation → AP-1 Activation → COX-2 Upregulation . nih.gov By inducing this inflammatory and carcinogenic factor, 2-ABP may contribute to creating or maintaining a cellular environment that is conducive to bladder cancer. acs.org
Table 2: Signaling Pathway of 2-ABP-Induced COX-2 Expression
| Step | Molecular Component | Action | Consequence | Reference |
|---|---|---|---|---|
| 1 | This compound (2-ABP) | Initiates the signaling cascade. | Exposure to the carcinogen. | nih.govacs.org |
| 2 | NADPH Oxidase | Activated by 2-ABP. | Production of ROS. | nih.gov |
| 3 | Reactive Oxygen Species (ROS) | Act as second messengers. | Activation of downstream kinases. | nih.govacs.org |
| 4 | JNK/ERK (MAPK Pathways) | Phosphorylated and activated by ROS. | Signal transduction to the nucleus. | nih.gov |
| 5 | AP-1 (c-Jun) | Activated by JNK/ERK pathways. | Binds to the COX-2 promoter. | nih.gov |
| 6 | Cyclooxygenase-2 (COX-2) Gene | Transcriptionally activated. | Increased COX-2 protein expression, promoting inflammation and carcinogenesis. | nih.govacs.org |
Investigations into Non-DNA Adduct Dependent Carcinogenesis
Carcinogenesis is a multistep process that is not solely dependent on the formation of DNA adducts—covalent bonds between a chemical and DNA. researchgate.netrivm.nl While genotoxic effects are a primary mechanism for many carcinogens, non-genotoxic pathways, such as the induction of oxidative stress, chronic inflammation, and the modulation of signaling pathways, also play a crucial role. researchgate.net
In the case of this compound, its carcinogenic activity appears to be driven primarily by mechanisms that are independent of direct, widespread DNA adduct formation. Some studies have even considered the 2-isomer to be a non-carcinogen or a very weak one, attributing this to the inability of hepatic enzymes to efficiently catalyze its N-hydroxylation, a critical step for forming reactive intermediates that bind to DNA. nih.gov The non-planar structure of 2-ABP may prevent it from effectively acting as a substrate for the cytochrome P-450 enzymes that activate many other aromatic amines. nih.gov
However, this lack of potent DNA adduct-forming capability does not render it inert. As detailed in previous sections, 2-ABP is capable of inducing significant biological effects through non-genotoxic pathways. It has been shown to generate ROS and induce oxidative DNA damage, which can contribute to carcinogenesis without forming the bulky adducts typical of other aromatic amines. nih.govresearchgate.net Furthermore, its ability to upregulate the expression of the pro-inflammatory and pro-carcinogenic enzyme COX-2 via the ROS-MAPK signaling pathway is a clear example of a non-DNA adduct-dependent mechanism. nih.govacs.org These findings suggest that the carcinogenic risk associated with 2-ABP may be primarily linked to its ability to promote a pro-inflammatory and oxidative cellular environment rather than acting as a potent initiator through direct DNA mutation. acs.org
Biomarker Development and Human Exposure Assessment in Research
Assessing human exposure to chemical carcinogens is critical for risk assessment and understanding disease etiology. This is often achieved through the use of biomarkers, which are measurable indicators of exposure, biological effect, or susceptibility. nih.gov For aromatic amines, common biomarkers include the parent compound or its metabolites in urine, as well as adducts formed with proteins (like hemoglobin) or DNA in surrogate tissues like blood cells or exfoliated bladder cells. mdpi.comwho.intoup.com
Specific biomarker development and extensive human exposure assessment for this compound are less documented than for its more potent isomer, 4-aminobiphenyl. For 4-ABP, hemoglobin adducts are a well-established biomarker of exposure from sources like tobacco smoke, and their levels have been shown to be significantly higher in smokers than non-smokers. who.int Likewise, 4-ABP-DNA adducts have been measured in human bladder cancer biopsies and linked to tumor grade. oup.com
For 2-ABP, exposure assessment often relies on detecting the compound itself. Analytical methods such as gas chromatography combined with mass spectrometry (GC/MS) are used to measure arylamines, including 2-ABP, in various matrices. who.int Human exposure can occur through various sources; for instance, 4-aminobiphenyl can be present as a contaminant in commercially produced this compound, which is used in the manufacturing of dyes. who.intnih.gov Therefore, workers in certain industries may be exposed. Given that 2-ABP is less metabolically activated to DNA-binding species than 4-ABP, biomarkers of effect, such as the upregulation of COX-2 or markers of oxidative stress, could be valuable research tools for assessing its biological impact. nih.govnih.gov
Table 3: Types of Biomarkers for Aromatic Amine Exposure Assessment
| Biomarker Type | Description | Matrix | Information Provided | Example Compound |
|---|---|---|---|---|
| Biomarkers of Exposure | ||||
| Parent Compound/Metabolites | Measurement of the unchanged chemical or its breakdown products. | Urine, Blood | Indicates recent exposure. | 4-Aminobiphenyl, Acetylated 4-ABP who.int |
| Protein Adducts | Covalent binding of the chemical to proteins like hemoglobin or albumin. | Blood | Provides an integrated measure of exposure over the lifespan of the protein (e.g., ~120 days for hemoglobin). | 4-Aminobiphenyl-hemoglobin adducts who.int |
| Biomarkers of Effect | ||||
| DNA Adducts | Covalent binding of the chemical to DNA. | Target Tissue (e.g., bladder), Surrogate Tissue (e.g., white blood cells) | Indicates a biologically effective dose that has reached and damaged the genetic material. | 4-Aminobiphenyl-DNA adducts oup.com |
| Oxidative Stress Markers | Measurement of molecules indicating oxidative damage, like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). | Urine, Tissue | Indicates cellular stress and potential for indirect DNA damage. | 8-OHdG mdpi.com |
| Gene Expression Changes | Upregulation or downregulation of specific genes in response to exposure. | Tissue, Blood Cells | Reveals the cellular response to the chemical, such as inflammation or cell cycle changes. | COX-2 expression nih.gov |
Advanced Analytical and Spectroscopic Characterization of 2 Aminobiphenyl and Its Metabolites
High-Resolution Chromatographic Separations
High-resolution chromatography is fundamental to the analysis of 2-aminobiphenyl and its metabolites, enabling the separation of these compounds from complex mixtures with high efficiency and precision. nih.gov Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes columns with sub-2 µm particles, offer significant improvements in resolution and throughput. nih.gov The choice of chromatographic technique and conditions is critical, especially when dealing with closely related species like isomers or metabolites, which often exhibit very similar physicochemical properties. researchgate.net
The separation of this compound from its isomers, such as 3-aminobiphenyl (B1205854) and 4-aminobiphenyl (B23562), is a common analytical challenge. Mixed-mode chromatography, which combines reversed-phase and ion-exchange or ion-exclusion interactions, has proven effective for this purpose. For instance, a Primesep D column can be used to separate these isomers with good peak shape and short retention times. sielc.com Similarly, cation-exchange chromatography on a Primesep S2 column can successfully retain and separate this compound and 4-aminobiphenyl. sielc.com The mobile phase composition, including the type of organic modifier, buffer pH, and concentration, plays a crucial role in controlling the retention and selectivity of the separation. sielc.comhelixchrom.com
For the isolation of metabolites, which can be present in very small quantities within complex biological matrices, advanced strategies are often required. nih.gov These may include two-dimensional liquid chromatography (2D-LC) for enhanced separation power or recycling HPLC to improve the resolution of closely eluting peaks. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with sensitive and selective detectors is a cornerstone for the analysis of this compound and its metabolites. mdpi.com The choice of detector is crucial and often depends on the analytical requirements, such as sensitivity and specificity.
Electrochemical Detection (ED): HPLC with electrochemical detection is a highly sensitive technique for electroactive compounds like this compound. mdpi.comthermofisher.com Amperometric detection, where a potential is applied and the resulting current from the oxidation or reduction of the analyte is measured, offers excellent sensitivity. researchgate.net For example, HPLC with a boron-doped diamond film electrode has been used for the determination of aminobiphenyl isomers in water samples, achieving low detection limits. researchgate.net The selectivity of electrochemical detection can be enhanced by carefully selecting the applied potential to target the specific analyte of interest while minimizing interference from other sample components. thermofisher.com
Mass Spectrometric Detection (MS): The coupling of HPLC with mass spectrometry (LC-MS) provides high selectivity and structural information, making it a powerful tool for the definitive identification and quantification of this compound and its metabolites. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown metabolites. nih.gov In studies of this compound metabolism, HPLC and Thin-Layer Chromatography (TLC) have been used to separate metabolites, which were subsequently identified. nih.gov Major metabolites found include the 5-O-sulphate and 5-O-glucuronide of 2-amino-5-hydroxybiphenyl, as well as 2-amino-3-hydroxybiphenyl-O-sulphate. nih.govresearchgate.net LC-MS methods are compatible with a variety of ionization techniques, with electrospray ionization (ESI) being commonly used for polar and ionic compounds. nih.gov
A comparison of different detection methods for the related compound 4-aminobiphenyl revealed that UV detection was the least sensitive, while fluorescence detection was the most sensitive. researchgate.net However, for non-fluorescent compounds or when derivatization is not desirable, electrochemical and mass spectrometric detection offer significant advantages in terms of sensitivity and specificity.
| Parameter | HPLC-ED | HPLC-MS |
| Principle | Measures the current from the oxidation or reduction of the analyte. mdpi.com | Measures the mass-to-charge ratio of ionized analytes. numberanalytics.com |
| Selectivity | High, tunable by adjusting the applied potential. thermofisher.com | Very high, based on mass-to-charge ratio and fragmentation patterns. mdpi.com |
| Sensitivity | Very high, with detection limits in the nanomolar to picomolar range. mdpi.com | High to very high, depending on the analyte and MS analyzer. |
| Application to this compound | Suitable for quantifying low levels in various matrices. researchgate.net | Ideal for identifying and quantifying metabolites and confirming structure. nih.gov |
| Derivatization | Not required for electroactive compounds. nih.gov | Not typically required, but can enhance ionization efficiency. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the trace analysis of volatile and semi-volatile compounds, including this compound. nih.gov This method often requires a derivatization step to increase the volatility and thermal stability of the analyte, which can also improve chromatographic performance and sensitivity. youtube.com
For the analysis of aminobiphenyls, GC-MS provides excellent sensitivity and selectivity, making it suitable for detecting trace levels in complex samples. nih.gov For instance, GC-MS has been successfully used to quantify 4-aminobiphenyl-hemoglobin adducts in both maternal and fetal blood samples, demonstrating its utility in biomonitoring studies. nih.gov The mass spectrometer provides definitive identification based on the unique mass spectrum of the analyte, which serves as a molecular fingerprint. nih.gov
The sample preparation for GC-MS analysis is a critical step and may involve extraction and derivatization. youtube.com For example, in the analysis of amino acids, a two-step derivatization procedure is often employed. nih.gov The choice of derivatizing agent is important and can influence the fragmentation pattern observed in the mass spectrum. nih.gov
| Parameter | Description |
| Instrumentation | A gas chromatograph for separation coupled to a mass spectrometer for detection. irjet.net |
| Sample Preparation | Often involves extraction and derivatization to improve volatility and thermal stability. youtube.com |
| Injection | Split or splitless injection modes can be used depending on the analyte concentration. youtube.com |
| Separation | Achieved on a capillary column with a specific stationary phase. irjet.net |
| Detection | Mass spectrometer detects and identifies compounds based on their mass-to-charge ratio and fragmentation pattern. nih.gov |
| Application | Suitable for the trace analysis of volatile and semi-volatile compounds in various matrices. nih.gov |
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound and for assessing its purity. numberanalytics.comjchps.com The combination of different spectroscopic methods provides complementary information, leading to a comprehensive structural characterization. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for structural elucidation in organic chemistry. jchps.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.com ¹H NMR spectra reveal the number of different types of protons and their neighboring environments, while ¹³C NMR spectra provide information about the carbon skeleton. chemicalbook.com 2D NMR techniques, such as COSY, HSQC, and HMBC, establish connectivity between atoms within the molecule. numberanalytics.com Advanced NMR experiments can be used to elucidate the structure of even very small amounts of a compound. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. numberanalytics.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. The fragmentation pattern of this compound in an electron ionization (EI) mass spectrum shows characteristic peaks that can be used for its identification. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.com The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the N-H stretching of the primary amine group and the C-H and C=C stretching of the aromatic rings. nist.govnist.gov
| Spectroscopic Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Detailed information on the molecular structure, connectivity, and stereochemistry. numberanalytics.com |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural clues. numberanalytics.com |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. numberanalytics.com |
Quantitative Bioanalytical Methods for Biological Matrices
The quantitative analysis of this compound and its metabolites in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic and metabolism studies. researchgate.net These bioanalytical methods must be validated to ensure their accuracy, precision, and reliability. nih.gov
Developing a robust bioanalytical method involves several key steps, including sample preparation, chromatographic separation, and detection. researchgate.net Sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comnih.gov The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix. mdpi.com
Chromatographic techniques, primarily HPLC and GC, are used to separate the analyte from endogenous compounds. nih.gov The selection of the chromatographic conditions, such as the column and mobile phase, is optimized to achieve good resolution and peak shape. nih.gov
Detection is typically performed using mass spectrometry (LC-MS/MS or GC-MS) due to its high sensitivity and selectivity, which are essential for measuring low concentrations of analytes in complex biological fluids. mdpi.comnih.gov The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response. nih.gov
Method validation is performed according to regulatory guidelines and typically includes the assessment of specificity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. nih.govresearchgate.net
Emerging Research Applications of 2 Aminobiphenyl and Derivatives
Utilization as a Versatile Synthon in Complex Molecule Synthesis
In the field of organic synthesis, a synthon is a conceptual unit that represents a potential synthetic operation. numberanalytics.com 2-Aminobiphenyl serves as a valuable synthon, providing a foundational structure for the construction of more complex molecules. numberanalytics.com Its bifunctional nature, possessing both an aromatic ring system and a reactive amine group, allows for a variety of chemical transformations.
This compound is a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and agrochemicals. chemimpex.com Its utility in this regard stems from its ability to undergo diazotization and coupling reactions, a cornerstone of azo dye production. chemimpex.com These dyes are of significant interest in the textile and printing industries due to their vibrant colors. chemimpex.com
In the realm of pigments, research has explored the creation of melanin-like materials from precursors related to this compound. For instance, studies on 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a precursor to melanin, have shown that its derivatives can form pigments with significant absorption in the UVA/UVB range, highlighting the potential for creating photoprotective materials. nih.govresearchgate.net
Furthermore, this compound serves as an intermediate in the development of certain agrochemicals, contributing to the synthesis of compounds aimed at enhancing crop protection and performance. chemimpex.com
| Application Area | Role of this compound | Key Chemical Processes |
| Dyes | Precursor | Diazotization, Azo coupling chemimpex.com |
| Pigments | Intermediate for pigment precursors | Oxidative polymerization nih.govresearchgate.net |
| Agrochemicals | Intermediate | Various synthetic transformations chemimpex.com |
The biphenyl (B1667301) scaffold of this compound is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Researchers are actively exploring its use as a foundation for the development of new pharmaceutical and therapeutic agents. chemimpex.comorientjchem.org The ability to modify both the phenyl rings and the amino group allows for the creation of large libraries of derivatives with diverse pharmacological profiles.
The synthesis of N-substituted (biphenyl) amides from this compound and various acid chlorides has been a subject of study, with the resulting compounds being characterized for their potential biological activities. orientjchem.org This approach allows for the systematic modification of the molecule's properties to optimize its interaction with biological targets.
Integration into Advanced Polymer and Material Science Research
In the field of material science, this compound and its derivatives are being investigated for their potential to be incorporated into advanced polymers. chemimpex.comresearchgate.net The rigid biphenyl unit can impart desirable properties such as thermal stability and mechanical strength to polymers. chemimpex.com Research in this area is driven by the demand for high-performance materials for a variety of applications, from electronics to biomedical devices. mdpi.commdpi.com
The development of conducting polymers is one area of focus, with materials like polyaniline (PANI) and its derivatives showing promise in applications such as energy storage and sensors. iaamonline.org The incorporation of structures similar to this compound can influence the electronic and physical properties of these materials.
Mechanistic Probes in Fundamental Organic Chemistry Research
The reactivity of this compound makes it a useful tool for studying reaction mechanisms in organic chemistry. chemicalbook.com For instance, palladacycles derived from this compound are highly effective catalysts for cross-coupling reactions, which are fundamental transformations in synthetic chemistry. wikipedia.org The study of these catalytic cycles provides insights into the intricate steps involved in bond formation.
Furthermore, fluorescent small organic probes are crucial for biosensing and bioimaging. mdpi.com The design of these probes often involves a fluorophore and a recognition group. While not directly a probe itself in all cases, the structural motifs found in this compound derivatives can be incorporated into the design of such probes to study biological processes. mdpi.comnih.govnih.gov For example, photoinduced electron transfer (PeT) is a common mechanism in fluorescent probes where the interaction with an analyte alters the fluorescence properties. nih.gov
Exploration of Biological Activities of this compound Derivatives
A significant area of research is the synthesis and evaluation of the biological activities of this compound derivatives. mdpi.com By chemically modifying the parent compound, researchers aim to develop new molecules with specific therapeutic properties.
The search for new antimicrobial and antiviral agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. ijpsjournal.comnih.gov Derivatives of 2-aminobenzoic acid, a related compound, have shown promise for their antimicrobial and antiviral properties. mdpi.com This has spurred interest in exploring the potential of this compound derivatives in this domain.
Research has shown that various heterocyclic compounds, which can be synthesized from amine-containing starting materials, exhibit a broad spectrum of biological activities. researchgate.netnih.gov For example, 2-aminopyrimidine (B69317) derivatives have been investigated for their ability to modulate bacterial biofilm formation and have shown activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Similarly, pyridine-containing compounds have demonstrated both antimicrobial and antiviral properties. mdpi.com Studies on other amine-containing scaffolds, such as 2-aminothiazoles and 2-aminothiophenes, have also revealed a wide range of pharmacological activities, including antiviral and antimicrobial effects. nih.gov
While direct studies on the antiviral activity of this compound itself are limited in the provided context, research on related structures suggests that its derivatives are promising candidates for the development of new antimicrobial and antiviral drugs. For instance, the antibiotic 2'-amino-2'-deoxyribofuranosyl adenine (B156593) has demonstrated selective antiviral activity against the measles virus. nih.gov This highlights the potential for amino-containing compounds to interfere with viral replication.
| Compound Class | Observed Biological Activity | Relevant Research Findings |
| 2-Aminobenzoic acid derivatives | Antimicrobial, Antiviral mdpi.com | Potential for developing novel antifungal formulations. mdpi.com |
| 2-Aminopyrimidine derivatives | Antibacterial, Biofilm modulation nih.govnih.gov | Activity against Gram-positive strains and suppression of MRSA resistance. nih.gov |
| Pyridine derivatives | Antimicrobial, Antiviral mdpi.com | Broad therapeutic properties. mdpi.com |
| 2-Aminothiazole derivatives | Antiviral, Antimicrobial nih.gov | Wide range of pharmacological activities. nih.gov |
Anti-inflammatory and Anticancer Activity Investigations
Derivatives of this compound are the subject of extensive research for their potential therapeutic applications, particularly in the fields of inflammation and oncology. Scientists have synthesized and evaluated numerous analogues, leading to the discovery of compounds with significant biological activity. These investigations explore various mechanisms of action, from enzyme inhibition to the disruption of cellular processes essential for the proliferation of cancer cells.
Anti-inflammatory Activity Investigations
Researchers have explored various derivatives of this compound for their anti-inflammatory potential, revealing several mechanisms of action. One area of focus has been the development of Schiff bases and other related structures that can modulate inflammatory pathways.
Schiff base derivatives, in particular, have shown promise. For instance, Schiff base-synthesized copper oxide nanoparticles (SB-CuO-NPs) demonstrated significant anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade. mdpi.com These nanoparticles showed inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes. mdpi.com Another study on Schiff base complexes derived from cinnamaldehyde (B126680) and amino acids (Tryptophan or Histidine) found that they could reduce inflammation in a mouse model where swelling was induced by egg albumin. uobasrah.edu.iq The complex containing tryptophan was noted to be more active. uobasrah.edu.iq
Other research has focused on different structural classes. A study on 2-(4-Aminophenyl)benzimidazole-based Schiff bases identified compounds that produced a significant reduction in the writhing response in mice after injection with acetic acid, a model for peripheral pain and inflammation. iosrphr.org Furthermore, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been identified as activators of the nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of antioxidant responses. nih.govnih.gov These compounds were effective in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, where they reversed the elevated levels of pro-inflammatory cytokines and mediators like IL-1β, IL-6, TNF-α, PGE2, and COX-2. nih.govnih.gov The most active compounds, THBTs 3a, 3b, and 2a, showed high levels of nitric oxide (NO) inhibition. nih.gov
| Derivative Class | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| Schiff base-synthesized Copper Oxide Nanoparticles (SB-CuO-NPs) | In vitro enzyme inhibition assay | IC₅₀ (COX-1): 6.49 µg/mL IC₅₀ (COX-2): 4.83 µg/mL IC₅₀ (5-LOX): 8.25 µg/mL | mdpi.com |
| Tetrahydrobenzo[b]thiophene (THBT) derivatives | Nitric Oxide (NO) inhibition in LPS-stimulated RAW 264.7 cells | Compound 3a: 87.07% NO inhibition Compound 3b: 80.39% NO inhibition Compound 2a: 78.04% NO inhibition | nih.gov |
| 2-(4-Aminophenyl)Benzimidazole-based Schiff bases | Acetic acid-induced writhing in mice | Compound 10 reduced writhing response to 18.7% of control. | iosrphr.org |
| Schiff base complexes (Cinnamaldehyde + Tryptophan/Histidine) | Egg albumin-induced paw edema in mice | Complex C1 (Tryptophan) showed greater reduction in paw thickness compared to C2 (Histidine). | uobasrah.edu.iq |
Anticancer Activity Investigations
The anticancer potential of this compound derivatives is a significant area of emerging research, with studies identifying compounds that act on a variety of molecular targets to inhibit cancer cell growth.
One class of derivatives, N-(2-amino-phenyl)-1H-indole-2-carboxamides, has been developed as dual-functional inhibitors targeting cyclin-dependent kinase 9 (CDK9) and class I histone deacetylases (HDACs). nih.govresearchgate.net One of the most potent compounds, 13ea, demonstrated significant inhibition of tumor growth in a xenograft model of MDA-MB-231 breast cancer, with a tumor shrinkage rate of 76.83%. nih.gov In cellular assays, this compound was found to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov
Another approach involves the synthesis of 2-aminobenzophenone (B122507) derivatives designed as inhibitors of tubulin polymerization, drawing from the molecular structure of combretastatin (B1194345). nih.gov Certain compounds in this series showed potent activity against a range of human cancer cell lines, including Colo 205, NUGC3, and HA22T, with IC₅₀ values significantly lower than combretastatin A-4. nih.gov The presence of an amino group at the ortho position of the benzophenone (B1666685) ring was found to be crucial for the enhanced growth inhibition. nih.gov
Quinazoline-based derivatives have also been extensively studied. Research into 2-amino-4-anilinoquinazoline derivatives showed that while some compounds were potent EGFR inhibitors, others with a carbamic acid ester moiety exhibited dual inhibition of both EGFR and VEGFR-2. In a different study, novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives were synthesized and evaluated for their ability to target and stabilize G-quadruplex DNA structures. mdpi.com Several of these compounds displayed significant antiproliferative activities against a panel of human cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range. mdpi.com
Other notable findings include:
2-Phenazinamine derivatives: Compound 4 (2-chloro-N-(phenazin-2-yl)benzamide) showed a potent anticancer effect comparable to cisplatin (B142131) against K562 (leukemia) and HepG2 (liver cancer) cells, with low impact on non-cancerous cells. nih.gov
Hydroxylated biphenyl compounds: Two compounds, structurally related to curcumin, demonstrated high antiproliferative activity against melanoma cells, with IC₅₀ values of 1.7 µM and 2.0 µM, respectively, and showed selectivity for tumor cells over normal fibroblasts. mdpi.com
Pentacyclic benzimidazole (B57391) derivatives: Novel derivatives featuring amino or amido side chains exhibited significant antiproliferative activity in the submicromolar range, with their biological action linked to interactions with DNA and RNA. mdpi.com
| Derivative Class | Cancer Cell Line(s) | Mechanism/Target | Reported IC₅₀/Activity | Reference |
|---|---|---|---|---|
| N-(2-amino-phenyl)-1H-indole-2-carboxamide (Compound 13ea) | MDA-MB-231 (Breast) | CDK9/HDAC Inhibition | 76.83% tumor shrinkage in xenograft model | nih.gov |
| 2-Aminobenzophenone (Compound 6) | Colo 205 (Colon) | Tubulin Polymerization Inhibition | IC₅₀: <0.01 µM | nih.gov |
| 2-Aminobenzophenone (Compound 7) | NUGC3 (Gastric) | Tubulin Polymerization Inhibition | IC₅₀: <0.01 µM | nih.gov |
| 2-Amino-4-anilinoquinazoline (Compound 2) | PC3, HT29, MCF7 | EGFR Inhibition | IC₅₀: 6.6, 6.7, 4.9 µM respectively | |
| 2-Phenazinamine (Compound 4) | K562 (Leukemia), HepG2 (Liver) | Apoptosis Induction | Activity comparable to cisplatin | nih.gov |
| Hydroxylated biphenyl (Compound 11) | Melanoma | Antiproliferative | IC₅₀: 1.7 µM | mdpi.com |
| Pentacyclic Benzimidazole (Compound 6) | Various human cancer lines | Nucleic Acid Interaction | Submicromolar antiproliferative activity | mdpi.com |
| Phenyl-bis(aminomethyl)phenyl-quinazoline (Compound 12b) | HeLa (Cervical) | G-Quadruplex Stabilization | IC₅₀: 0.33 µM | mdpi.com |
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of 2-aminobiphenyl via cross-coupling reactions?
Methodological guidance:
- Key variables include catalyst loading (e.g., Pd-based catalysts at 0.225 mg active Pd/50 mg catalyst), substrate ratios (e.g., iodobenzene:phenylboronic acid = 1:1.5), solvent systems (EtOH:H₂O = 1:1), and reaction conditions (90°C, 10 bar pressure, 24 h) .
- Monitor reaction progress using HPLC or GC-MS to ensure >99% selectivity for this compound. Validate purity via NMR and mass spectrometry.
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological guidance:
- Use engineering controls (fume hoods) and personal protective equipment (nitrile gloves, lab coats, safety goggles) to avoid dermal/ocular exposure .
- Store in airtight containers under inert gas (e.g., N₂) in well-ventilated areas away from ignition sources. Follow OSHA/NIOSH guidelines for carcinogen handling, including exposure minimization and regular air monitoring .
Q. How can researchers distinguish this compound from structural analogs (e.g., 4-aminobiphenyl) during analysis?
Methodological guidance:
- Employ high-resolution mass spectrometry (HRMS) for precise molecular weight determination (2-ABP: 169.23 g/mol vs. 4-ABP: 169.23 g/mol).
- Use retention time differences in reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) and confirm via UV-Vis spectral shifts caused by positional isomerism .
Advanced Research Questions
Q. What mechanisms underlie this compound-induced oxidative DNA damage in mammalian cells?
Methodological guidance:
- Conduct alkaline comet assays to quantify DNA strand breaks in HepG2 cells exposed to 2-ABP (25–200 μM). Compare results with ROS scavengers (e.g., N-acetylcysteine) to confirm oxidative stress involvement .
- Validate findings via LC-MS/MS detection of 8-oxo-dG adducts and transcriptomic analysis of NRF2/KEAP1 pathway activation .
Q. How do contradictory findings on this compound’s mutagenicity arise across experimental models?
Methodological guidance:
- Analyze dose-dependent responses: Lower doses (≤50 μM) may not activate metabolic enzymes (e.g., CYP1A2) required for mutagenic intermediate formation, while higher doses induce cytotoxicity masking mutagenicity .
- Compare in vitro (Ames test) and in vivo (rodent micronucleus assay) data, accounting for species-specific metabolic differences .
Q. What strategies resolve discrepancies in this compound’s environmental persistence vs. aquatic toxicity data?
Methodological guidance:
- Perform OECD 301F biodegradation tests under varying pH/temperature conditions. Pair with acute toxicity assays (Daphnia magna EC₅₀) to correlate degradation rates with toxicity reduction .
- Use isotope-labeled 2-ABP (e.g., ¹⁴C) to track bioaccumulation in aquatic organisms and model food chain transfer .
Q. How does this compound modulate inflammatory pathways in bladder cancer cells?
Methodological guidance:
- Expose T24 bladder cancer cells to 2-ABP (10–100 μM) and quantify COX-2 expression via Western blot. Inhibit MAPK/NF-κB pathways (e.g., using SB203580 or BAY11-7082) to confirm signaling dependencies .
- Validate functional outcomes via prostaglandin E₂ (PGE₂) ELISA and migration/invasion assays .
Contradiction Analysis & Research Design
Q. How should researchers address conflicting reports on this compound’s genotoxic potential?
Methodological guidance:
- Replicate studies under standardized conditions (e.g., ISO 10993-3 for genotoxicity testing). Control for batch-to-batch chemical purity variations using LC-UV (>99% purity threshold) .
- Perform meta-analyses of existing data to identify confounding variables (e.g., solvent choice, cell line viability thresholds) .
Q. What experimental designs minimize artifacts in this compound metabolite identification?
Methodological guidance:
- Use cold-trapping techniques during LC-MS to stabilize reactive intermediates (e.g., nitroso derivatives). Validate metabolites via synthetic standards and stable isotope dilution .
- Compare metabolic profiles across liver microsomes from multiple species (human, rat, mouse) to assess translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
